molecular formula C11H15NO2 B8771680 1-(2H-1,3-Benzodioxol-5-YL)-2-methylpropan-2-amine CAS No. 39235-63-7

1-(2H-1,3-Benzodioxol-5-YL)-2-methylpropan-2-amine

Cat. No. B8771680
Key on ui cas rn: 39235-63-7
M. Wt: 193.24 g/mol
InChI Key: OIZBHKBNZXRXSM-UHFFFAOYSA-N
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Patent
US04276304

Procedure details

A mixture of 0.8 g of 1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane, 100 mg of platinum dioxide, one ml of acetic acid and 20 ml of 1,2-dimethoxyethane is shaken at 60°-70° C. for 18 hours in hydrogen gas atmosphere under elevated pressure (initial pressure: 80 atmospheric pressures). After the reaction, the insoluble materials are removed by filtration, and the filtrate is evaporated to remove solvent. The residue is dissolved in ethyl acetate, and the solution is extracted with 5% hydrochloric acid. The extract is alkalized with potassium carbonate, and then extracted with ethyl acetate. The extract is washed with a saturated sodium chloride solution, dried and then evaporated to remove solvent. The residue (oil) is distilled at 100°-120° C. (bath temperature) under reduced pressure (0.04 mm Hg). 0.5 g of α,α-dimethyl-3,4-methylenedioxyphenethylamine are thereby obtained as an oil.
Name
1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]([CH3:16])([N+:13]([O-])=O)[CH3:12])=[CH:4][C:3]=2[O:2]1.C(O)(=O)C.COCCOC>[H][H].[Pt](=O)=O>[CH3:16][C:11]([NH2:13])([CH3:12])[CH2:10][C:5]1[CH:6]=[CH:7][C:8]2[O:9][CH2:1][O:2][C:3]=2[CH:4]=1

Inputs

Step One
Name
1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane
Quantity
0.8 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CC(C)([N+](=O)[O-])C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with 5% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISTILLATION
Type
DISTILLATION
Details
The residue (oil) is distilled at 100°-120° C. (bath temperature) under reduced pressure (0.04 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC2=C(C=C1)OCO2)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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